
3,4-Dimethoxypyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrrolidine-based compounds, including 3,4-Dimethoxypyrrolidine, can be achieved through two main synthetic strategies :
Molecular Structure Analysis
The molecular structure of 3,4-Dimethoxypyrrolidine is characterized by a five-membered pyrrolidine ring with two methoxy groups attached at the 3rd and 4th positions . The molecular formula is C6H13NO2 and the molecular weight is 131.17292 .
Chemical Reactions Analysis
Pyrrolidine-based compounds, including 3,4-Dimethoxypyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dimethoxypyrrolidine include its molecular weight, which is 167.64 . It is a solid at room temperature and is stored under an inert atmosphere .
科学的研究の応用
Electrochemical Studies
The electrooxidation of 3,4-diarylpyrrole, a derivative of 3,4-Dimethoxypyrrolidine, was investigated to understand its electropolymerization and oxidative coupling processes. This study helps in understanding the polymerization process and the stability of the σ-dimer dication, which is crucial for the development of advanced polymeric materials (Czichy et al., 2016).
Anticancer Research
Research has explored the synthesis of compounds with 3,4-Dimethoxypyrrolidine moieties for their potential use in anticancer therapies. The study found that certain derivatives showed moderate antitumor potential against specific tumor cell lines, indicating the compound's relevance in the development of new anticancer drugs (Rostom et al., 2011).
Plant Growth Research
3,4-Dimethoxypyrrolidine derivatives have been used as plant growth retardants in agriculture and horticulture. Their role as inhibitors of cytochrome P-450 dependent monooxygenases offers valuable insights into the regulation of terpenoid metabolism, which is critical for understanding plant growth and development (Grossmann, 1990).
Synthesis of Novel Compounds
The synthesis of novel compounds using 3,4-Dimethoxypyrrolidine has been studied, with findings indicating potential applications in developing new chemical structures and materials. This includes the formation of new alkaloidal systems and the exploration of their properties (Nagarajan et al., 1994).
Conductive and Magnetic Properties
Research on poly(3,4-dimethoxypyrrole) has revealed unique conductive and magnetic properties. This study contributes to the understanding of the material's electrochemical behavior, which is significant for applications in electronics and materials science (Zotti et al., 2000).
Oligoribonucleotide Synthesis
3,4-Dimethoxypyrrolidine has been used as a protecting group in the synthesis of oligoribonucleotides. This finding is crucial for the field of molecular biology and genetics, as it assists in the development of synthetic RNA sequences for research and therapeutic applications (Takaku et al., 1986).
Anti-Proliferative Activity
Pyrrolidines linked to 1,2,3-triazole derivatives have been synthesized with 3,4-Dimethoxypyrrolidine, demonstrating significant anti-proliferative activities against human prostate cancer cells. This research is significant for the development of new anticancer agents (Ince et al., 2020).
Photophysical Studies
Studies on 3,4-Dimethoxypyrrolidine derivatives have explored their photophysical properties, contributing to the field of photochemistry and material science. This research helps in understanding the light-absorbing and emitting properties of these compounds, which can be applied in designing optical and electronic devices (Duan et al., 2015).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,4-dimethoxypyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-8-5-3-7-4-6(5)9-2/h5-7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROOPTGQTSCWCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCC1OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563983 |
Source


|
| Record name | 3,4-Dimethoxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxypyrrolidine | |
CAS RN |
55619-48-2 |
Source


|
| Record name | 3,4-Dimethoxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

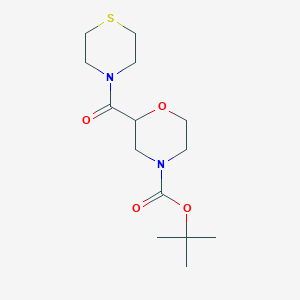


![3,8-dibutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2637247.png)
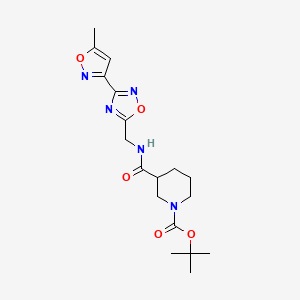
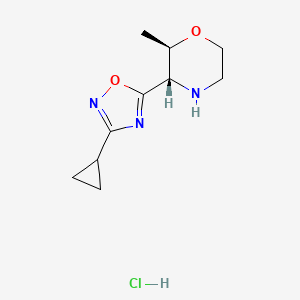
![2-((4-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2637251.png)
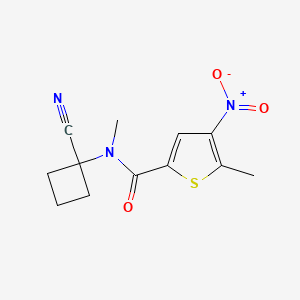
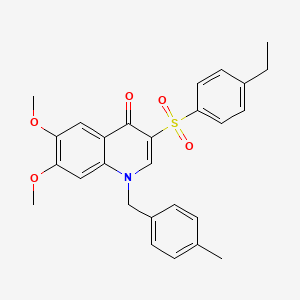
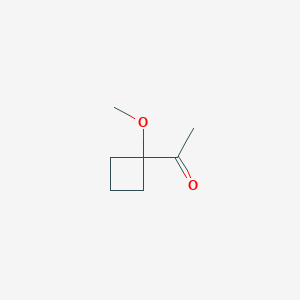
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2637261.png)
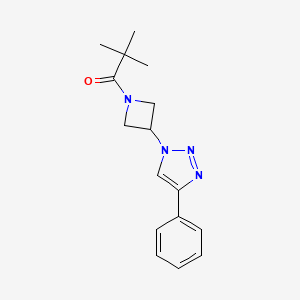
![2-(2-Azabicyclo[2.2.1]heptan-2-yl)quinoxaline](/img/structure/B2637263.png)
![4-[(2,4-dimethoxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2637265.png)